N-[(2S)-4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]-4-(trifluoromethyl)thiophene-3-carboxamide
Description
N-[(2S)-4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]-4-(trifluoromethyl)thiophene-3-carboxamide is a synthetic organic compound of significant interest in various fields of scientific research. This compound, characterized by its morpholine ring, trifluoromethyl group, and thiophene backbone, has exhibited diverse applications in medicinal chemistry, biochemistry, and material sciences.
Properties
IUPAC Name |
N-[(2S)-4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]-4-(trifluoromethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3S/c1-10(2)7-13(15(23)21-3-5-24-6-4-21)20-14(22)11-8-25-9-12(11)16(17,18)19/h8-10,13H,3-7H2,1-2H3,(H,20,22)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZHGGZGFIMYPN-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCOCC1)NC(=O)C2=CSC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCOCC1)NC(=O)C2=CSC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2S)-4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]-4-(trifluoromethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. Starting materials such as substituted thiophenes, protected amino acids, and various reagents are used. One common route involves the initial formation of the morpholinone moiety followed by coupling with a trifluoromethyl thiophene derivative under controlled conditions using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: For large-scale production, industrial synthesis focuses on optimizing yield and purity. Techniques like continuous flow chemistry can be employed to ensure consistent reaction conditions and efficient use of reagents. Purification steps may include recrystallization and chromatography to achieve the desired compound quality.
Chemical Reactions Analysis
Types of Reactions: N-[(2S)-4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]-4-(trifluoromethyl)thiophene-3-carboxamide undergoes several types of chemical reactions:
Oxidation: This can be performed using oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as base catalysts (e.g., sodium hydride) and acid catalysts (e.g., hydrochloric acid) are frequently used in its reactions. Conditions vary but often involve standard organic solvents such as dichloromethane, ethanol, and acetonitrile.
Major Products Formed: The reaction products depend on the specific conditions and reagents. For example, oxidation may yield sulfoxide or sulfone derivatives, while substitution can introduce various functional groups to the thiophene ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile chemical transformations and studies on reactivity and stability.
Biology: In biology, N-[(2S)-4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]-4-(trifluoromethyl)thiophene-3-carboxamide serves as a molecular probe in biochemical assays. Its interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand binding mechanisms and conformational changes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities. Its trifluoromethyl group is known to enhance bioavailability and metabolic stability, making it a promising candidate for drug development.
Industry: In industry, it is utilized in the production of specialty chemicals and materials. Its incorporation into polymers and coatings improves their chemical resistance and mechanical properties.
Mechanism of Action
The mechanism of action of N-[(2S)-4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]-4-(trifluoromethyl)thiophene-3-carboxamide involves interactions with specific molecular targets Its effects are mediated through binding to active sites on enzymes or receptors, leading to modulation of cellular pathways
Comparison with Similar Compounds
Comparison: When compared to other similar compounds, such as those with different substituents on the thiophene ring or variations in the morpholine derivative, N-[(2S)-4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]-4-(trifluoromethyl)thiophene-3-carboxamide stands out due to its trifluoromethyl group, which imparts unique physicochemical properties.
List of Similar Compounds
N-[(2S)-4-methyl-1-piperidin-4-yl-1-oxopentan-2-yl]-4-(trifluoromethyl)thiophene-3-carboxamide
N-[(2S)-4-methyl-1-morpholin-4-yl-1-oxobutan-2-yl]-4-(trifluoromethyl)thiophene-3-carboxamide
N-[(2S)-4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]-4-(methyl)thiophene-3-carboxamide
By examining these structural analogs, researchers can better understand the impact of specific functional groups on the compound's properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
